REACTION_CXSMILES
|
Cl.C=[O:3].[C:4]1([P:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)Cl)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:18]([O-])(O)=[O:19].[Na+]>>[OH:19][CH2:18][P:10](=[O:3])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
18.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18.9 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(Cl)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Hydroxymethyl diphenylphosphine oxide was prepared
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Type
|
EXTRACTION
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Details
|
the aqueous phase was extracted with CH2Cl2 (3×30 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with anhydrous Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
OCP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.907 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |